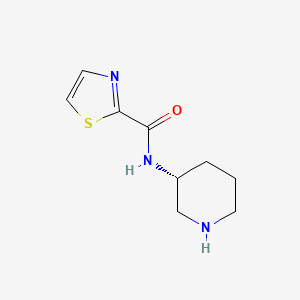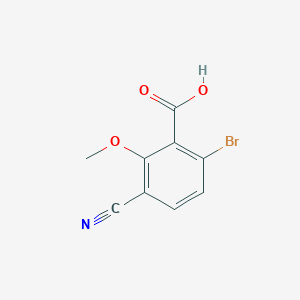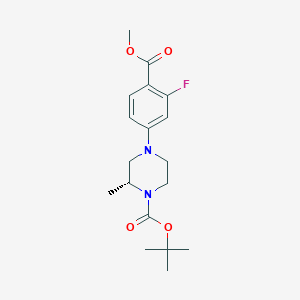![molecular formula C11H12N4O B1409103 1-[4-(Azidomethyl)phenyl]pyrrolidin-2-one CAS No. 1858255-16-9](/img/structure/B1409103.png)
1-[4-(Azidomethyl)phenyl]pyrrolidin-2-one
Overview
Description
1-[4-(Azidomethyl)phenyl]pyrrolidin-2-one is a synthetic compound that belongs to the class of nitrogen-containing heterocyclic organonitrogen compounds. It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and an azidomethyl group attached to a phenyl ring. This compound is typically used in scientific research and can be found in a crystalline powder form.
Preparation Methods
The synthesis of 1-[4-(Azidomethyl)phenyl]pyrrolidin-2-one involves several steps, starting from readily available precursors. One common method involves the reaction of 4-(chloromethyl)phenylpyrrolidin-2-one with sodium azide under suitable reaction conditions to introduce the azidomethyl group. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[4-(Azidomethyl)phenyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The azidomethyl group can be reduced to form amine derivatives.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[4-(Azidomethyl)phenyl]pyrrolidin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of biological processes and as a probe for investigating enzyme mechanisms.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemicals.
Mechanism of Action
The mechanism of action of 1-[4-(Azidomethyl)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The azidomethyl group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it useful in bioconjugation and labeling studies. The pyrrolidine ring can interact with biological targets, influencing their activity and function .
Comparison with Similar Compounds
1-[4-(Azidomethyl)phenyl]pyrrolidin-2-one can be compared with other similar compounds, such as:
1-(4-Aminomethylphenyl)pyrrolidin-2-one: This compound has an aminomethyl group instead of an azidomethyl group, which affects its reactivity and applications.
Pyrrolidin-2-one derivatives: These compounds share the pyrrolidine ring structure but differ in their substituents, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its azidomethyl group, which provides distinct reactivity and versatility in various applications.
Properties
IUPAC Name |
1-[4-(azidomethyl)phenyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c12-14-13-8-9-3-5-10(6-4-9)15-7-1-2-11(15)16/h3-6H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCAJBBNJYFEIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(2-Methoxy-ethoxy)-pyrazol-1-yl]-acetic acid](/img/structure/B1409023.png)

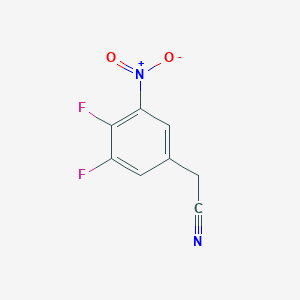


![2-[(1R,4R)-4-(3,3-dimethylureido)cyclohexyl]acetic Acid](/img/structure/B1409030.png)
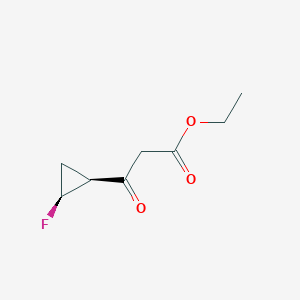
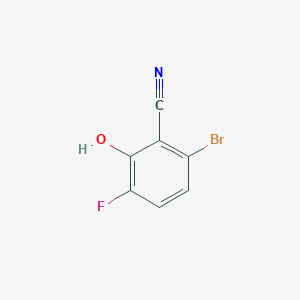
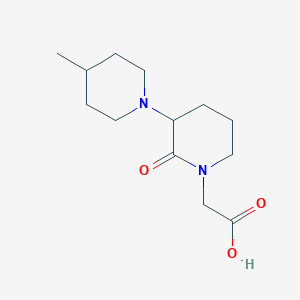
![tert-Butyl 4,9-dihydrospiro[beta-carboline-1,1'-cyclopentane]-2(3H)-carboxylate](/img/structure/B1409037.png)
